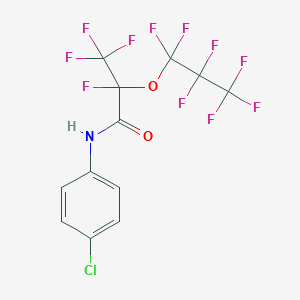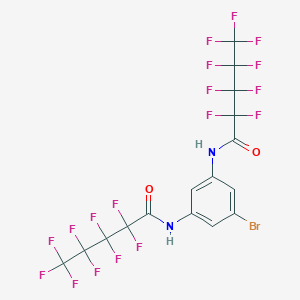
N,N'-(5-bromobenzene-1,3-diyl)bis(2,2,3,3,4,4,5,5,5-nonafluoropentanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-BROMO-5-[(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANOYL)AMINO]PHENYL}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDE is a complex organic compound characterized by the presence of bromine and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-BROMO-5-[(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANOYL)AMINO]PHENYL}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDE typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and phenyl groups.
Reduction: Reduction reactions may target the carbonyl groups within the compound.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenyl ketones, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-{3-BROMO-5-[(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANOYL)AMINO]PHENYL}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of N-{3-BROMO-5-[(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANOYL)AMINO]PHENYL}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple fluorine atoms may enhance its binding affinity and specificity, leading to significant biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Bromobenzamide: Shares the bromine and amide functional groups but lacks the extensive fluorination.
3-Bromo-5-fluoro-2,4-dimethylaniline: Contains bromine and fluorine atoms but has a different structural arrangement.
Uniqueness: N-{3-BROMO-5-[(2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANOYL)AMINO]PHENYL}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANAMIDE is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and resistance to harsh conditions.
Properties
Molecular Formula |
C16H5BrF18N2O2 |
|---|---|
Molecular Weight |
679.10 g/mol |
IUPAC Name |
N-[3-bromo-5-(2,2,3,3,4,4,5,5,5-nonafluoropentanoylamino)phenyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide |
InChI |
InChI=1S/C16H5BrF18N2O2/c17-4-1-5(36-7(38)9(18,19)11(22,23)13(26,27)15(30,31)32)3-6(2-4)37-8(39)10(20,21)12(24,25)14(28,29)16(33,34)35/h1-3H,(H,36,38)(H,37,39) |
InChI Key |
PZNTVYUSIGARHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br)NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate](/img/structure/B11108523.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11108527.png)
![2-(4-chlorophenyl)-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B11108528.png)
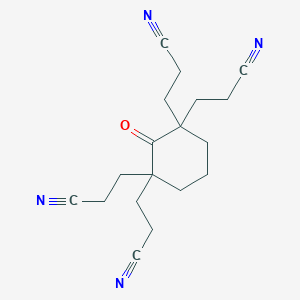
![4-{(E)-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]diazenyl}phenol](/img/structure/B11108539.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B11108542.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11108549.png)
![1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol](/img/structure/B11108555.png)
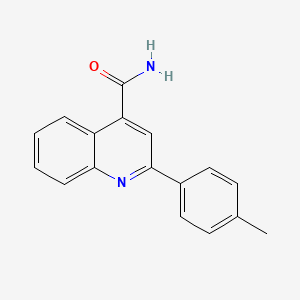
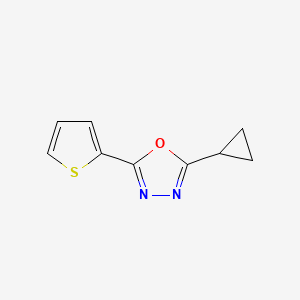
![N-({N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11108580.png)
![4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-nitrophenyl benzoate](/img/structure/B11108582.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]heptanehydrazide](/img/structure/B11108596.png)
